molecular formula C21H25N5O3S B11304842 N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide

N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B11304842
M. Wt: 427.5 g/mol
InChI Key: PFVLLRWOFNNZOY-UHFFFAOYSA-N
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Description

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C21H25N5O3S/c1-5-22-21-23-15(3)13-20(25-21)24-16-6-8-17(9-7-16)26-30(27,28)18-10-11-19(29-4)14(2)12-18/h6-13,26H,5H2,1-4H3,(H2,22,23,24,25)

InChI Key

PFVLLRWOFNNZOY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving ethylamine and methylpyrimidine derivatives.

    Amination Reaction: The pyrimidine core undergoes an amination reaction with 4-aminophenyl derivatives to form the intermediate compound.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets within the body. The compound binds to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote healing processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(METHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE
  • N-(4-{[2-(ETHYLAMINO)-6-ETHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE

Uniqueness

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern on the pyrimidine and benzene rings, which imparts distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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